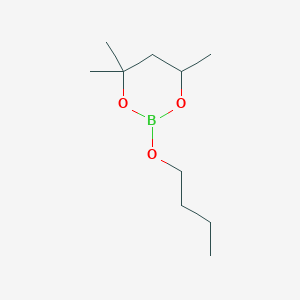
2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C10H21BO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with boric acid and butanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborinanes.
Aplicaciones Científicas De Investigación
2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its boron content.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in drug delivery and therapeutic applications. The compound can also participate in catalytic cycles, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Uniqueness
2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its butoxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
7568-01-6 |
|---|---|
Fórmula molecular |
C10H21BO3 |
Peso molecular |
200.09 g/mol |
Nombre IUPAC |
2-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO3/c1-5-6-7-12-11-13-9(2)8-10(3,4)14-11/h9H,5-8H2,1-4H3 |
Clave InChI |
QYEORKBTSMBOOE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(O1)(C)C)C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



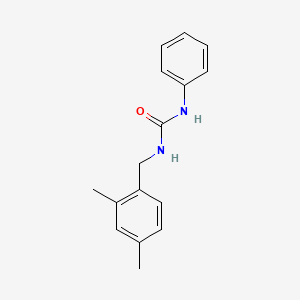
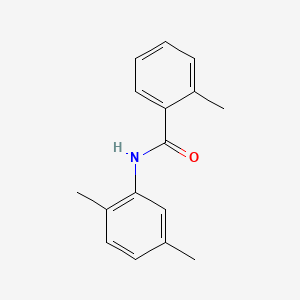

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
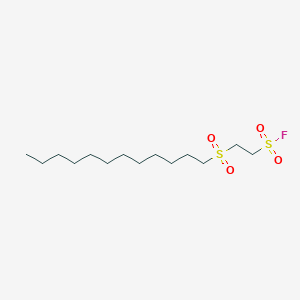
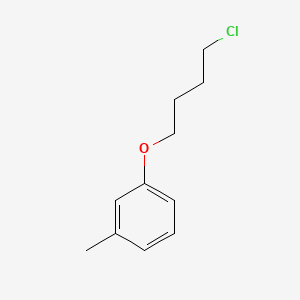

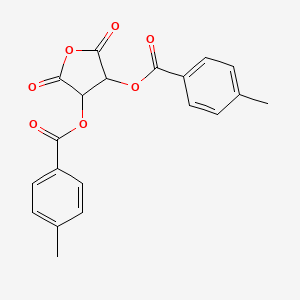
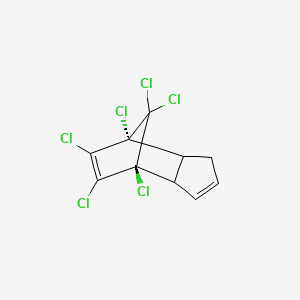
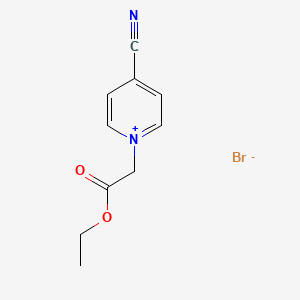
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
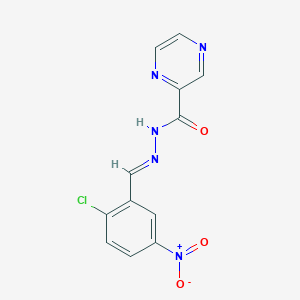
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
